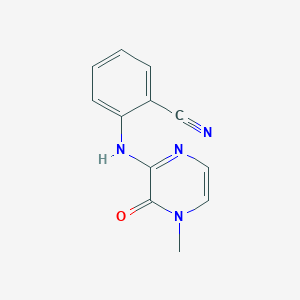

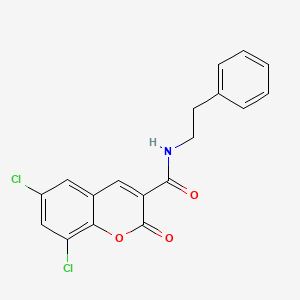

![molecular formula C17H16N4O3S2 B2519281 N-(2-(3-méthyl-2,2-dioxybenzo[c][1,2,5]thiadiazol-1(3H)-yl)éthyl)benzo[d]thiazole-6-carboxamide CAS No. 2034401-07-3](/img/structure/B2519281.png)

N-(2-(3-méthyl-2,2-dioxybenzo[c][1,2,5]thiadiazol-1(3H)-yl)éthyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a blend of benzothiazole and benzothiadiazole moieties. This compound demonstrates a unique interplay of electronic properties due to its aromatic and heterocyclic structure, positioning it as an intriguing subject for various scientific research fields.

Applications De Recherche Scientifique

Chemistry

This compound's unique electronic characteristics make it a candidate for development as a semiconductor material in organic electronics.

Biology

Studies have explored its potential as a fluorescent probe for imaging and as an inhibitor in enzymatic reactions due to its interaction with biological macromolecules.

Medicine

Early-stage research indicates its potential use in drug development, particularly in targeting specific pathways in cancer treatment due to its structural complexity and reactivity.

Industry

Its stability and electronic properties position it for applications in the development of dyes, sensors, and organic photovoltaic cells.

Mécanisme D'action

Target of Action

The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound, as part of the BTZ motif, is an electron donor–acceptor (D–A) system. By varying the donor groups whilst keeping the BTZ acceptor group the same, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, it can be used in photoredox catalysis, a powerful tool for enabling organic transformations .

Pharmacokinetics

The compound’s optoelectronic and photophysical properties can be systematically modified, which may influence its bioavailability .

Result of Action

The compound’s action can result in changes at the molecular and cellular level. For instance, it can be used as a photocatalyst in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide often involves multi-step organic synthesis techniques. Typically, it begins with the preparation of intermediates such as benzo[c][1,2,5]thiadiazole and benzo[d]thiazole derivatives.

Step 1: : Nitration of benzoic acid derivatives, followed by reduction to form amines.

Step 2: : Cyclization reactions to form the core heterocyclic structures.

Step 3: : Functionalization of the core structures to introduce the requisite substituents.

Step 4: : Coupling reactions to link the benzothiazole and benzothiadiazole moieties.

Industrial Production Methods

While laboratory synthesis focuses on purity and yield, industrial production may employ optimized catalytic processes and large-scale reactors. Reaction conditions are finely controlled for temperature, pressure, and solvent to maximize output while minimizing impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidative transformations, particularly at the sulfur and nitrogen atoms in the heterocyclic rings.

Reduction: : Selective reductions can alter the electronic properties, affecting its functionality in different applications.

Substitution Reactions: : These reactions can introduce various substituents, modifying its physicochemical properties.

Common Reagents and Conditions Used

Oxidation Reagents: : Hydrogen peroxide, peracids.

Reduction Reagents: : Sodium borohydride, hydrogen with metal catalysts.

Substitution Reagents: : Alkyl halides, sulfonyl chlorides under basic conditions.

Major Products Formed

Reactions with this compound typically yield derivatives with altered electronic properties, enhancing its applicability in fields such as optoelectronics and medicinal chemistry.

Comparaison Avec Des Composés Similaires

2-Amino-6-bromobenzothiazole

4,7-Dibromo-2,1,3-benzothiadiazole

Benzothiazole-2-carbonitrile

Benzothiadiazole-5-carboxylic acid

This compound’s complexity and versatility make it a fascinating subject for continued research and application in various scientific domains.

Propriétés

IUPAC Name |

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-20-14-4-2-3-5-15(14)21(26(20,23)24)9-8-18-17(22)12-6-7-13-16(10-12)25-11-19-13/h2-7,10-11H,8-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDHPSBVYLLTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2519200.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)

![2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2519207.png)

methylene]malononitrile](/img/structure/B2519208.png)

![2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)

![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2519216.png)